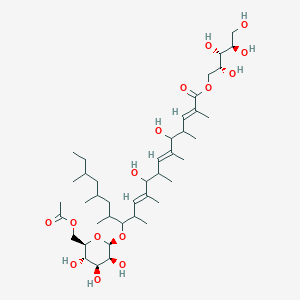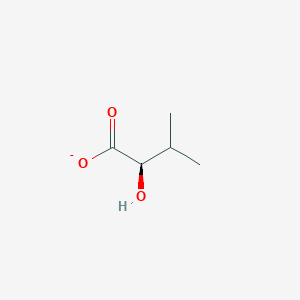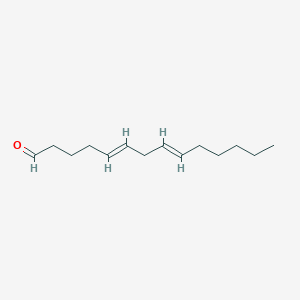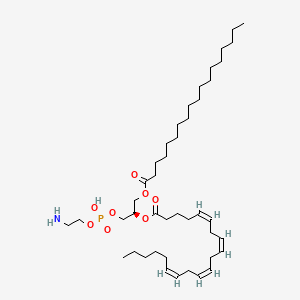![molecular formula C20H24N4O4S B1240384 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B1240384.png)
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[[[ethylamino(sulfanylidene)methyl]hydrazinylidene]methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide is an anilide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Properties: This compound, derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate, has been investigated for its antimicrobial properties. The synthesis of novel imines and thiazolidinones from this compound exhibited notable antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Fuloria et al., 2009).
Pharmacological Assessment
- Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Potential: In a study focused on the pharmacological assessment of acetamide derivatives, several compounds including 2-phenoxyacetamide derivatives showed promising cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings are crucial for the development of new drugs in these therapeutic areas (Rani et al., 2016).
Polymer Synthesis
- Polymeric Derivatives for Pharmacological Use: A methacrylic derivative of 4-methoxyphenylacetic acid, closely related to 2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide, was used to create polymers with potential pharmacological applications. This research provides insights into designing macromolecules with therapeutic benefits (Román & Gallardo, 1992).
Herbicide Activity
- Use in Agriculture as a Herbicide: The compound has been investigated for its use in agriculture as a herbicide. It is one of several chloroacetamide herbicides used for crop production. Understanding its metabolism and action mechanism can help in developing more efficient and safer agricultural chemicals (Coleman et al., 2000).
Enzyme Inhibition for Diabetes Treatment
- Inhibitory Activity Against Protein Tyrosine Phosphatase 1B: Derivatives of this compound have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is significant in the context of developing treatments for diabetes. This research paves the way for new antidiabetic agents (Saxena et al., 2009).
Eigenschaften
Molekularformel |
C20H24N4O4S |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N4O4S/c1-4-21-20(29)24-22-12-14-5-10-17(18(11-14)27-3)28-13-19(25)23-15-6-8-16(26-2)9-7-15/h5-12H,4,13H2,1-3H3,(H,23,25)(H2,21,24,29)/b22-12+ |
InChI-Schlüssel |
DIUWKSJNFBJIGK-WSDLNYQXSA-N |
Isomerische SMILES |
CCNC(=S)N/N=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC |
SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC |
Kanonische SMILES |
CCNC(=S)NN=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-4-[[(3S)-3-hydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1240304.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrazin-6-one](/img/structure/B1240306.png)









![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)